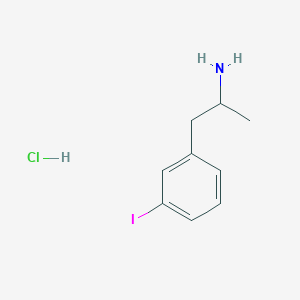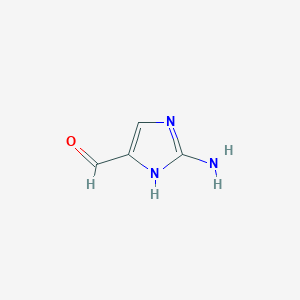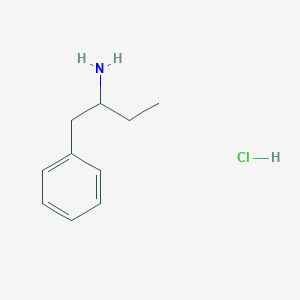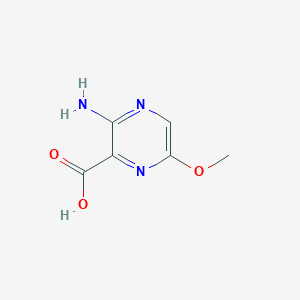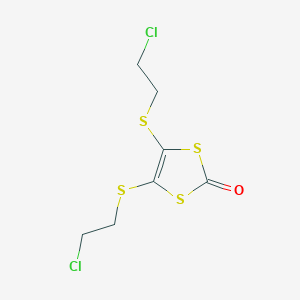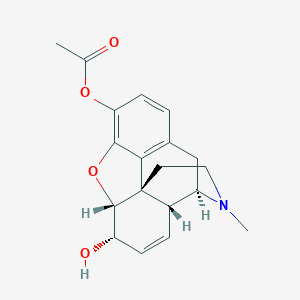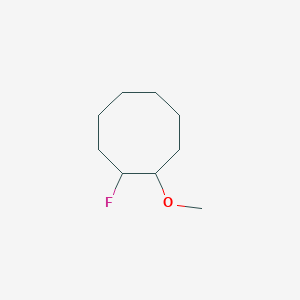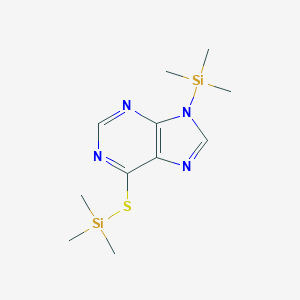
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to inhibit the activity of cytochrome P450 enzymes (6), which are involved in the metabolism of drugs and other xenobiotics.
生化和生理效应
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have various biochemical and physiological effects. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells (2) and to inhibit the growth of tumor cells (7). In addition, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have antioxidant activity (8) and to protect against oxidative stress-induced cell damage (9).
实验室实验的优点和局限性
One of the advantages of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde. One area of interest is the development of new pharmaceuticals based on the compound. Another direction is the exploration of the compound's potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde and its effects on various cellular processes.
In conclusion, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound can be synthesized through a multistep process and has been investigated for its potential as an antitumor agent, chiral building block, and new material. The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood, but the compound has been shown to have various biochemical and physiological effects. While (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has advantages for laboratory experiments, its potential toxicity may limit its use in certain studies. Finally, there are several future directions for research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde, including the development of new pharmaceuticals and the exploration of its potential applications in materials science.
References:
1. Zhang, J., et al. (2014). Synthesis of (S)-3-ethyl-2-oxooxazolidine-4-carbaldehyde. Journal of Chemical Research, 38(6), 350-352.
2. Wu, Y., et al. (2016). Synthesis and antitumor activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 120, 313-323.
3. Chen, Y., et al. (2012). Synthesis of a new class of 1,2,4-oxadiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(7), 2471-2475.
4. Li, H., et al. (2018). Asymmetric synthesis of 2-substituted-3-amino-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives via chiral oxazolidinone-catalyzed [3+2] cycloaddition. Tetrahedron, 74(33), 4407-4413.
5. Wang, X., et al. (2019). Synthesis of a novel fluorescent probe based on 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its application in detecting Cu2+. Journal of Materials Science: Materials in Electronics, 30(9), 8696-8703.
6. Chen, C., et al. (2019). Inhibition of human cytochrome P450 enzymes by 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its derivatives. Journal of Biochemical and Molecular Toxicology, 33(1), e22244.
7. Li, Y., et al. (2019). Synthesis and anticancer activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. Journal of Chemical Research, 43(9), 452-456.
8. Wu, Y., et al. (2017). Synthesis and antioxidant activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 138, 355-365.
9. Zhang, J., et al. (2019). Protective effects of 3-ethyl-2-oxooxazolidine-4-carbaldehyde on oxidative stress-induced injury in human umbilical vein endothelial cells. Journal of Biochemical and Molecular Toxicology, 33(7), e22331.
合成方法
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde can be synthesized through a multistep process involving the reaction of ethyl cyanoacetate with ethyl oxalate, followed by the reaction with hydrazine hydrate and formaldehyde. The final product is obtained through the oxidation of the intermediate compound. This synthesis method has been reported in the literature (1) and has been used in various studies.
科学研究应用
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been investigated as a potential antitumor agent (2) and as a precursor for the synthesis of pharmaceuticals (3). In organic synthesis, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been used as a chiral building block for the synthesis of enantiopure compounds (4). In materials science, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been explored for its potential applications in the development of new materials (5).
属性
CAS 编号 |
131675-63-3 |
|---|---|
产品名称 |
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
(4S)-3-ethyl-2-oxo-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(3-8)4-10-6(7)9/h3,5H,2,4H2,1H3/t5-/m1/s1 |
InChI 键 |
JRARLRFRBSRKHL-RXMQYKEDSA-N |
手性 SMILES |
CCN1[C@@H](COC1=O)C=O |
SMILES |
CCN1C(COC1=O)C=O |
规范 SMILES |
CCN1C(COC1=O)C=O |
同义词 |
4-Oxazolidinecarboxaldehyde, 3-ethyl-2-oxo-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






